Quinolin-6(8aH)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
344796-83-4 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
8aH-quinolin-6-one |
InChI |
InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,9H |
InChI Key |
VYSVBQOUHOJSAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)C=CC2N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Quinolinone Systems
Classic Annulation Reactions for the Quinoline (B57606) Core
The traditional methods for quinoline synthesis often involve the condensation of anilines with various carbonyl-containing compounds, followed by cyclization and dehydration or oxidation. These "named" reactions remain fundamental in organic synthesis.
Skraup Synthesis: Mechanistic Principles and Yield Optimization
The Skraup synthesis is a classic method for preparing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822). wikipedia.org The reaction can be vigorous, and the use of ferrous sulfate (B86663) is common to moderate it. wikipedia.org
Mechanistic Principles: The mechanism of the Skraup reaction involves several key steps:
Dehydration of glycerol: In the presence of concentrated sulfuric acid, glycerol is dehydrated to form acrolein (propenal). numberanalytics.com
Michael addition: The aniline derivative undergoes a conjugate (Michael) addition to the acrolein. numberanalytics.com
Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.
Dehydration and Oxidation: The cyclized intermediate is then dehydrated and oxidized to form the aromatic quinoline ring. numberanalytics.com The oxidizing agent, often nitrobenzene corresponding to the aniline used, is reduced in the process. wikipedia.org
Yield Optimization: Historically, the Skraup reaction was known for its often violent nature and low yields due to the formation of tarry byproducts. nih.gov Several modifications have been developed to improve yields and safety:
Moderators: The use of ferrous sulfate helps to control the reaction's exothermicity. wikipedia.org
Alternative Oxidizing Agents: Arsenic acid can be used as an oxidant, leading to a less violent reaction compared to nitrobenzene. wikipedia.org
Solvent and Catalyst Modifications: Recent studies have explored using glycerol itself as a green solvent and catalyst under pressure in Q-tubes, which can improve yields and reaction times. researchgate.net Performing the reaction in dilute hydrochloric acid has also been shown to improve outcomes. nih.gov
Table 1: Factors Influencing Skraup Synthesis Yield
| Factor | Effect on Yield and Selectivity | Citation |
| Temperature | Higher temperatures can increase the reaction rate but may also promote the formation of side products. | numberanalytics.com |
| Catalyst Concentration | The concentration of the acid catalyst significantly impacts the reaction yield. | numberanalytics.com |
| Oxidizing Agent | The choice and efficiency of the oxidizing agent are crucial for the overall yield of the quinoline derivative. | numberanalytics.com |
Friedländer Synthesis: Scope, Limitations, and Regioselectivity Considerations
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester), followed by cyclodehydration to form the quinoline ring. nih.govresearchgate.net This reaction can be catalyzed by acids or bases, or it can be carried out by heating the reactants without a catalyst. nih.govresearchgate.net
Scope and Limitations: The Friedländer synthesis is a versatile method for preparing a wide variety of substituted quinolines. rsc.orgresearchgate.net A broad range of carbonyl compounds, including aliphatic, aromatic, and heteroaromatic ketones and aldehydes, can be used. organic-chemistry.org The reaction generally tolerates various functional groups. organic-chemistry.org However, a significant limitation is the potential for low regioselectivity when an unsymmetrical ketone is used as the reaction partner, as condensation can occur at either α-position. nih.govresearchgate.net Substrates that are sensitive to reduction can also present challenges. organic-chemistry.org
Regioselectivity Considerations: The regioselectivity of the Friedländer reaction is a critical aspect, especially with unsymmetrical ketones. researchgate.net The outcome can be influenced by the reaction conditions and the nature of the catalyst. For instance, the use of specific Lewis acid catalysts, such as indium(III) triflate (In(OTf)₃), has been shown to effectively control the regioselectivity, favoring the formation of the desired Friedländer product. rsc.org Studies have been conducted to optimize conditions to achieve high regioselectivity in the synthesis of complex quinoline derivatives. researchgate.net
Table 2: Catalysts Used in Friedländer Synthesis
| Catalyst Type | Examples | Notes | Citation |
| Base Catalysts | Piperidine (B6355638), NaOH, KOH, NaOEt | Used in classical Friedländer reactions. | researchgate.net |
| Acid Catalysts | Brønsted acids, Lewis acids (e.g., In(OTf)₃, SnCl₄) | Lewis acids can improve selectivity. | rsc.orgwikipedia.org |
| Solid-Supported Catalysts | Amberlyst-15, PEG-SO₃H | Facilitate easier work-up and catalyst recycling. | nih.gov |
Combes Quinoline Synthesis: Detailed Mechanistic Investigations and Factors Influencing Regioselectivity
The Combes quinoline synthesis is characterized by the condensation of an aniline with a β-diketone in the presence of a strong acid catalyst, typically concentrated sulfuric acid. wikipedia.orgwikiwand.com This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org
Detailed Mechanistic Investigations: The mechanism proceeds through three main stages: wikipedia.orgwikiwand.com
Schiff Base Formation: The reaction begins with the protonation of one of the carbonyl groups of the β-diketone, which is then attacked by the aniline. Subsequent dehydration leads to the formation of a Schiff base intermediate.
Enamine Tautomerization: The Schiff base tautomerizes to an enamine.
Annulation and Dehydration: The enamine is protonated, and the subsequent intramolecular electrophilic attack on the aniline ring (annulation) is the rate-determining step. A final dehydration step yields the substituted quinoline product. wikipedia.orgwikiwand.com
Factors Influencing Regioselectivity: When an unsymmetrical β-diketone is used, two regioisomeric quinoline products can be formed. The regioselectivity is influenced by both steric and electronic effects. wikipedia.org
Steric Effects: Increasing the steric bulk of the substituents on the diketone can direct the cyclization to form the less sterically hindered product. wikipedia.org
Electronic Effects: The electronic nature of the substituents on the aniline also plays a role. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines when reacted with a trifluoromethyl-β-diketone. wikipedia.org
Other Historically Significant Quinoline Annulations
Several other classical methods contribute to the diverse toolbox for quinoline synthesis.
Doebner-Miller Reaction: This reaction is a modification of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone reacts with an aniline in the presence of an acid catalyst. wikipedia.orgslideshare.net The α,β-unsaturated carbonyl compound can be generated in situ from an aldol (B89426) condensation, a variation known as the Beyer method. wikipedia.org The reaction is catalyzed by Lewis acids like tin tetrachloride or Brønsted acids. wikipedia.org The mechanism is thought to proceed via a conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. youtube.com
Conrad-Limpach Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, two different products can be obtained. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed. At higher temperatures (around 250 °C), thermal cyclization occurs to yield 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers). wikipedia.orgsynarchive.com The rate-determining step is the annulation via an electrocyclic ring closing. wikipedia.org
Pfitzinger-Borsche Reaction: This reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine subsequently cyclizes and dehydrates to give the final quinoline-4-carboxylic acid. wikipedia.orgwikipedia.org
Povarov Reaction: The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and an aldehyde) and an electron-rich alkene (like an enol ether or enamine) to produce tetrahydroquinolines, which can then be oxidized to quinolines. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a Lewis acid, which activates the imine for electrophilic attack by the alkene. wikipedia.orgjst.org.in This multicomponent reaction is highly versatile for creating substituted quinolines. researchgate.netjst.org.in
Targeted Synthesis of Quinolinone Substructures and Quinolin-6(8aH)-one Analogs
While classical methods build the fundamental quinoline scaffold, modern synthetic chemistry often requires more targeted approaches to access specific isomers and analogs, such as quinolinones.
Strategies for the Construction of Quinolin-2(1H)-one Frameworks
Quinolin-2(1H)-ones, also known as carbostyrils, are a prominent class of quinolinone derivatives found in numerous natural products and pharmaceuticals. rsc.org A variety of synthetic strategies have been developed for their construction, often leveraging transition-metal catalysis.
Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for synthesizing quinolin-2(1H)-ones. Methods include:
Carbonylative cyclization of N-substituted o-iodoanilines with internal alkynes. acs.org
Intramolecular C-H amidation of N-tosyl-3,3-diarylacrylamides. acs.org
Coupling and cyclization of anilines with ethyl acrylates via C-H activation. acs.org
C-H functionalization of 3-bromoquinolin-2(1H)-ones with various azoles to create 3-substituted derivatives. nih.gov
Reaction of quinoline N-oxides with azodicarboxylates, where the latter acts as both an activating agent and an oxidant. rsc.org
Copper-Mediated Reactions: Copper catalysts have also been employed in annulation reactions, such as the C-H/N-H annulation of o-alkynylisonitriles with water. nih.gov
Transition-Metal-Free Methods: To create more environmentally friendly processes, transition-metal-free syntheses have been developed. One such method involves the K₂CO₃-promoted radical cyclization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation. acs.org
Multi-Component Reactions: A sequential four-component Ugi/Knoevenagel condensation reaction using an aminophenylketone, an aromatic aldehyde, cyanoacetic acid, and an aliphatic isocyanide can provide rapid access to the quinolin-2-(1H)-one scaffold. rsc.org
Table 3: Selected Modern Synthetic Routes to Quinolin-2(1H)-ones
| Reaction Type | Key Reagents/Catalysts | Description | Citation |
| Pd-Catalyzed C-H Activation | Pd(II) catalyst, anilines, ethyl acrylates | Intermolecular coupling followed by intramolecular cyclization. | acs.org |
| Pd-Catalyzed C-H Functionalization | Pd(OAc)₂/CuI, PPh₃, LiOtBu | Synthesis of 3-(heteroaryl)quinolin-2(1H)-ones from 3-bromoquinolin-2(1H)-ones. | nih.gov |
| Cu-Mediated Annulation | Silver nitrate (B79036) (catalyst), o-alkynylisonitrile, H₂O | Annulation technique to form the quinolinone core. | nih.gov |
| Microwave-Assisted Radical Cyclization | K₂CO₃ (promoter), microwave irradiation | Transition-metal-free synthesis from N-aryl-β-bromo-α,β-unsaturated amides. | acs.org |
| Ugi/Knoevenagel Condensation | Aminophenylketone, aldehyde, cyanoacetic acid, isocyanide | Four-component reaction for rapid access to the scaffold. | rsc.org |
Synthetic Routes to Quinolin-4(1H)-one Systems
The synthesis of Quinolin-4(1H)-ones, an important isomer class of quinolinones, is well-established through several classical named reactions. mdpi.com These methods typically involve the cyclization of aniline derivatives. mdpi.com
Key synthetic strategies include:
Conrad-Limpach Synthesis : This method involves the reaction of anilines with β-ketoesters. The initial condensation can be directed by temperature to form either the 4-quinolone (at higher temperatures) or the 2-quinolone isomer. scribd.com
Gould-Jacobs Reaction : This reaction utilizes an aniline and ethyl ethoxymethylenemalonate. It proceeds through a thermal cyclization to form the quinolin-4-one backbone. mdpi.comwikipedia.org
Camps Cyclization : This approach uses N-(2-acylaryl)amides, which cyclize in the presence of a base to form either quinolin-2-ones or quinolin-4-ones, depending on the substitution pattern of the starting material. mdpi.com
Snieckus' Synthesis : This route provides access to 3-substituted quinolin-4-ones by treating an imine, formed from the condensation of an anthranilic acid amide and a ketone, with a strong base like lithium diisopropylamide (LDA). mdpi.com
Table 1: Overview of Classical Syntheses for Quinolin-4(1H)-one Systems
| Synthesis Name | Reactants | Key Conditions | Product Type | Citations |
|---|---|---|---|---|
| Conrad-Limpach | Anilines, β-ketoesters | Thermal condensation | 4-Quinolinones or 2-Quinolinones | mdpi.comscribd.com |
| Gould-Jacobs | Anilines, Ethyl ethoxymethylenemalonate | Thermal cyclization | 4-Quinolinones | mdpi.comwikipedia.org |
| Camps Cyclization | N-(2-acylaryl)amides | Base-promoted cyclization | 4-Quinolinones or 2-Quinolinones | mdpi.com |
| Snieckus' Synthesis | Anthranilic acid amides, Ketones | Base-promoted cyclization (LDA) | 3-Substituted 4-Quinolinones | mdpi.com |
Approaches to Saturated and Partially Saturated Quinolinone Isomers, Emphasizing Carbonyl Position and Ring Saturation for this compound
Direct synthetic routes specifically for this compound are not extensively documented in the literature. However, its synthesis can be envisioned through multi-step strategies involving the formation of a quinoline core, followed by partial reduction and functionalization. Saturated heterocycles are crucial in medicinal chemistry, and their synthesis from abundant aromatic precursors is an attractive strategy. nih.gov
A primary approach involves the regiocontrolled reduction of a suitably substituted quinoline. Classic methods like the Birch reduction or modern catalytic techniques can convert aromatic rings into their saturated or semi-saturated forms. nih.gov For instance, various 1,2,3,4-tetrahydroquinolines can be dehydrogenated to quinolines using a heterogeneous cobalt oxide catalyst, implying the reversibility of this process under different conditions. organic-chemistry.org
The introduction of a carbonyl group at a non-aromatic position, such as C-6 in a partially saturated ring, presents a significant challenge. A plausible route could involve:
Synthesis of a 6-substituted quinoline : Starting with a quinoline bearing a functional group at the 6-position that can be converted to a ketone (e.g., a hydroxyl, methoxy, or even a bromo group).
Partial Reduction : Selective reduction of the pyridine (B92270) ring of the quinoline nucleus to yield a 1,2,3,4,8a-hexahydroquinoline derivative. The reduction of quinolines can be achieved through various means, including methods that yield dihydroquinoline products. nih.gov
Ketone Formation : Oxidation of a secondary alcohol at C-6 or hydrolysis of a precursor. An analogous synthesis has been reported for 6,7-dihydro-5H-quinolin-8-one, which was prepared via a two-step sequence involving regioselective nitrosation of 5,6,7,8-tetrahydroquinoline, followed by hydrolysis of the resulting oxime. researchgate.net This demonstrates a viable strategy for introducing a ketone onto the saturated carbocyclic portion of the quinoline system.
Another approach involves the intramolecular cyclization of lithiated quinoline carboxamides, which can generate partially saturated polycyclic heterocycles, including pyrroloquinolines. nih.gov
Directed Synthesis of Hydroxyquinolines and Their Derivatized Analogs
Hydroxyquinolines are critical synthetic intermediates, as the hydroxyl group can be oxidized to a carbonyl to form a quinolinone, or it can serve as a directing group for other reactions. nih.gov
Synthesis of 8-Hydroxyquinolines : 8-Hydroxy-2-methylquinoline is a commercially available starting material that can be readily derivatized. nih.gov For example, its hydroxyl group can be alkylated to form 8-alkoxy-substituted quinaldines. nih.gov Furthermore, the methyl group can be oxidized using selenium dioxide to produce 8-hydroxy-2-quinolinecarbaldehyde, demonstrating a pathway to introduce further functionality. nih.gov
Synthesis of 5-Hydroxyquinolines : The Skraup reaction is a viable method for preparing 5-hydroxyquinolines. researchgate.net This approach can be modified by using a bromo substituent as a blocking group, which is stable during the harsh conditions of the Skraup reaction and can be easily removed later. researchgate.net Halides at the 5-position of quinoline are noted to be significantly more reactive than those at other positions, allowing for selective displacement reactions. researchgate.net
These hydroxyquinoline precursors, once formed, could then undergo the partial reduction and oxidation steps described in section 2.2.3 to potentially access target molecules like this compound.
Synthesis of Polycyclic Quinolinone Derivatives (e.g., Indenoquinolines, Pyrazinoquinolones)
The quinolinone framework serves as a foundational scaffold for the synthesis of more complex, polycyclic derivatives. These larger systems are often constructed by annulating additional rings onto the quinolinone core.
Quinolinone-based Polycyclic Indoles : An enantioselective rsc.orgacs.org-rearrangement/cyclization reaction has been developed to provide efficient access to polycyclic indole (B1671886) derivatives based on a quinolinone structure. rsc.orgrsc.org This method can stereoselectively create 3,4-dihydroquinolin-2-ones, among other valuable scaffolds. rsc.org
Quinindolines : A copper-catalyzed dual cyclization provides a practical method for the synthesis of the quinindoline core, which is a tetra-fused N-heterocycle containing both quinoline and indole subunits. nih.gov The mechanism involves a Lewis acid-accelerated addition of aniline to a nitrile, followed by a copper-catalyzed C-N coupling to furnish the quinoline portion. nih.gov
Polycyclic Quinazolinones : While structurally distinct, synthetic strategies for polycyclic quinazolinones, such as those using Ugi four-component reactions followed by palladium-catalyzed annulation, highlight the power of multicomponent reactions in rapidly building complex heterocyclic systems. acs.orgnih.gov
Advanced Catalytic and Green Synthesis Techniques
Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and environmental compatibility. Transition metal catalysis, in particular, has been instrumental in developing new routes to quinolinone systems. rsc.orgdu.edu
Transition Metal-Catalyzed Coupling and Annulation Reactions
Transition metals like palladium, rhodium, and copper are widely used to catalyze the formation of the quinoline ring. rsc.orgacs.org These reactions often proceed via C-H activation, coupling, and annulation pathways. acs.org
Copper catalysts are particularly noteworthy due to their low cost, low toxicity, and versatile reactivity. They are effective in promoting a range of transformations leading to quinoline and quinolinone derivatives.
Oxidative Annulation : A copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) (DCE) has been described, providing a concise route to benzoquinoliziniums. acs.orgnih.gov In this reaction, DCE acts as both a solvent and a vinyl equivalent. acs.orgnih.gov Another strategy involves the copper-catalyzed [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils to synthesize 2,3-diaroylquinolines, using dioxygen as the oxidant. mdpi.com
Domino Reactions : Quinoline derivatives can be obtained in good yields from enaminones and 2-halobenzaldehydes through copper-catalyzed domino reactions that involve an aldol reaction, C(aryl)–N bond formation, and elimination. rsc.org
Cycloadditions : A copper(II)-catalyzed formal (3+2) cycloaddition of 2H-azirines to the enols of quinolin-2-ones has been developed to prepare pyrrolo[3,2-c]quinoline derivatives. mdpi.com
Switchable Cyclization : A practical strategy has been developed to control the cyclization and oxidative cleavage of a vinyl-Cu(II) intermediate, enabling the selective synthesis of either quinolin-2-ones or quinoline-2,4-diones from alkyne-tethered α-bromocarbonyls. rsc.org
Table 2: Examples of Copper-Catalyzed Annulation and Cycloaddition Reactions
| Reaction Type | Reactants | Catalyst System | Product Type | Citations |
|---|---|---|---|---|
| Oxidative Annulation | Quinolines, 1,2-dichloroethane | Copper catalyst | Benzoquinoliziniums | acs.orgnih.gov |
| [4+1+1] Annulation | Sulfoxonium ylides, Anthranils | Cu(0), AgOTf, O₂ | 2,3-Diaroylquinolines | mdpi.com |
| (3+2) Cycloaddition | 4-Hydroxyquinolin-2-ones, 2H-Azirines | Cu(II) or Cu(I) | Pyrrolo[3,2-c]quinolines | mdpi.com |
| Domino Reaction | Enaminones, 2-Iodobenzaldehydes | CuI, L-proline, K₂CO₃ | Substituted Quinolines | rsc.org |
| Switchable Cyclization | Alkyne-tethered α-bromocarbonyls | Copper catalyst | Quinolin-2-ones or Quinoline-2,4-diones | rsc.org |
Catalyst-Free and Environmentally Conscious Methods
In response to the growing demand for sustainable chemical processes, significant effort has been directed toward developing catalyst-free and environmentally friendly methods for quinoline synthesis. These approaches often utilize alternative energy sources like microwaves or employ green reaction media such as water or solvent-free conditions.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov
A rapid and efficient microwave-assisted modification of the Friedländer quinoline synthesis has been developed. researchgate.net Using neat acetic acid as both the solvent and catalyst at 160 °C under microwave irradiation, quinoline synthesis can be achieved in just 5 minutes in excellent yield. researchgate.net This method avoids the high temperatures or strong acids required in some traditional protocols. researchgate.net Similarly, microwave-assisted multicomponent synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been demonstrated, offering a simple, rapid, and high-yielding protocol. nih.gov This metal-free reaction proceeds by irradiating a mixture of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone in glacial acetic acid. nih.gov The green credentials of this microwave process are superior to conventional methods. nih.gov Other studies have also utilized microwave assistance for the synthesis of various quinoline-based heterocycles, such as pyrano[3,2-c]quinolines and quinolinylquinolinones, highlighting the versatility of this technique. rsc.orgresearchgate.net
Eliminating volatile organic solvents is a key principle of green chemistry. Solvent-free (neat) reactions and reactions in water are highly desirable for reducing environmental impact.
Several solvent-free methods for quinoline synthesis have been reported. The Friedländer annulation can be effectively catalyzed by 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate under solvent-free conditions. academie-sciences.fr Another approach uses caesium iodide as a catalyst for the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones under thermal, solvent-free conditions, providing good yields and a simple workup. researchgate.net Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) has also been used as an efficient catalyst for the solvent-free Friedländer synthesis of quinoline derivatives in high yields. researchgate.net While aqueous conditions for the specific synthesis of this compound are not explicitly detailed in the provided search results, the classical Friedländer synthesis can be carried out in aqueous solutions with acid or base catalysis. uop.edu.pk
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
The synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones via a one-pot, three-component reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone is a prime example of an MCR architecture. nih.gov This reaction, particularly when assisted by microwaves, is notable for its efficiency and green characteristics. nih.gov Another catalyst-free, one-pot MCR has been developed for the synthesis of quinoline-tethered α-amino ketones. researchgate.net This methodology involves the reaction of arylglyoxal derivatives, a 2-aminoquinoline, and a compound with an active methylene (B1212753) group (like 4-hydroxy-1-methylquinolin-2(1H)-one) in ethanol (B145695), providing high yields in a short time. researchgate.net These MCRs represent a powerful strategy for the convergent and diversity-oriented synthesis of complex quinolinone-based scaffolds.
Photocatalytic Approaches to Quinolinone Scaffolds
Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering high efficiency and novel reaction pathways under mild conditions. chemrxiv.org The construction of quinolinone scaffolds, particularly partially saturated systems like dihydroquinolinones, has benefited significantly from these light-driven methods. These approaches often leverage single-electron transfer (SET) processes or energy transfer to generate reactive intermediates that engage in cyclization cascades. chemrxiv.orgchemrxiv.org
A notable strategy involves the metal- and additive-free photoredox cyclization of N-arylacrylamides, which yields 3,4-dihydroquinolin-2(1H)-ones. organic-chemistry.org In these transformations, an organic photocatalyst, such as 4CzIPN, absorbs visible light and initiates a radical cyclization of the substrate to form the dihydroquinolinone product. organic-chemistry.org Another approach utilizes ultraviolet light irradiation, which enables a cyclization via energy transfer, followed by a 1,3-hydrogen shift to yield the product. organic-chemistry.org
Furthermore, the dearomatization of quinolines through photoinduced single-electron reduction represents a sophisticated strategy to access three-dimensional molecular scaffolds from planar aromatic precursors. chemrxiv.orgchemrxiv.org These reactions can trigger dimerization or skeletal rearrangements, and by carefully selecting the reductant and reaction conditions, it is possible to guide the transformation toward specific dearomatized products. chemrxiv.org While direct synthesis of the this compound isomer is not explicitly detailed, these photocatalytic dearomatization principles form a rational basis for its potential construction from quinoline precursors. chemrxiv.org For instance, a photoinduced radical addition followed by cyclization and tautomerization could conceptually lead to such enone structures.
The table below summarizes key findings from representative photocatalytic syntheses of related dihydroquinolinone systems.
| Catalyst/System | Substrate Type | Key Reaction Features | Product Type | Reference(s) |
| 4CzIPN (photocatalyst) | N-arylacrylamides | Metal- and additive-free photoredox cyclization | Dihydroquinolinones | organic-chemistry.org |
| Tetralone (sensitizer) | N-arylacrylamides | UV light irradiation, energy transfer, 1,3-hydrogen shift | 3,4-Dihydroquinolinones | organic-chemistry.org |
| Polysulfide anions | Quinolines | Photoinduced single-electron transfer, dearomative dimerization/rearrangement | Dimerized/rearranged quinolines | chemrxiv.org |
| Iridium complex (photocatalyst) | Vinyl azides & NHPI esters | [4+2] skeleton-editing strategy, radical-initiated ring-enlargement | Dihydroisoquinoline-1,4-diones | nih.gov |
Functionalization and Derivatization Strategies for Quinolinone Cores
The functionalization of a pre-formed quinolinone core is crucial for creating structural diversity and modulating biological activity. Strategies for derivatizing a core like this compound can target several reactive sites: the enone moiety (α,β-unsaturated ketone), the secondary amine, and the various C–H bonds of the scaffold.
Reactions at the Enone Moiety: The α,β-unsaturated ketone system is a prime site for conjugate additions. Aza-Michael additions, for instance, can be employed where a primary amine attacks the β-position of the enone. This has been shown in model studies where a conjugate addition product undergoes subsequent transformations to form a new substituted quinoline ring, demonstrating a variation of the Skraup-Doebner-Von Miller synthesis. capes.gov.br This highlights the potential for using the enone system as a linchpin for building more complex fused systems.
Dearomative Functionalization of Precursors: An alternative to functionalizing the quinolinone directly is to perform dearomative functionalization on a quinoline precursor. Visible-light-driven dearomative triple elementalization of quinolines has been reported, allowing for the installation of carbo-, sila-, and boryl- groups across the pyridine ring to form highly functionalized tetrahydroquinolines. researchgate.net This method proceeds via the formation of a silyl (B83357) radical and provides products with complete chemo-, regio-, and stereoselectivity. researchgate.net Such highly decorated saturated systems could serve as advanced precursors to this compound through subsequent oxidation steps.
C–H Functionalization: Direct C–H functionalization of quinone systems, which share the enone feature, has been achieved using boronic acids. nih.gov This method involves a catalytic silver(I) nitrate system with a persulfate co-oxidant, proceeding through a presumed nucleophilic radical addition to the quinone followed by in-situ reoxidation. nih.gov Applying this principle to a this compound core could enable the introduction of various alkyl and aryl groups at the vinyl C-H bonds of the enone system.
The table below outlines various strategies for the functionalization of quinolinone and related heterocyclic cores.
| Strategy | Reagents/Catalyst | Target Site | Functional Group Introduced | Reference(s) |
| Aza-Michael Addition | Diaminodiphenylmethane | β-carbon of enone | Amino group, leading to further annulation | capes.gov.br |
| C–H Arylation/Alkylation | Aryl/Alkyl Boronic Acids, AgNO₃, Persulfate | Quinone C-H | Aryl or Alkyl group | nih.gov |
| Dearomative Carbo-sila-boration | Organolithium, Silylborane, Visible light | Pyridine ring of quinoline precursor | Alkyl, Silyl, and Boryl groups | researchgate.net |
| Tandem Benzylation/C–N Coupling | Benzyl Halides, Pd or Cu catalyst | Forms the dihydroquinolinone ring system | Varied substituents based on precursors | researchgate.net |
| Late-Stage Peptide Modification | Oxamic Acids, Radical Initiator | Tyrosine residue in peptides | Carbamoylated coumarin (B35378) (related heterocycle) | acs.org |
Reaction Mechanisms and Chemical Reactivity of Quinolinone Systems
Electrophilic Substitution Reactions on Quinolinone Ring Systems
Electrophilic aromatic substitution (SEAr) on quinolinone systems preferentially occurs on the carbocyclic (benzenoid) ring. The electron-withdrawing nature of the nitrogen atom and the pyridone carbonyl group deactivates the heterocyclic ring towards electrophilic attack. imperial.ac.ukaskfilo.com
In quinoline (B57606) and its derivatives, electrophilic substitution typically takes place at the C-5 and C-8 positions. askfilo.comuop.edu.pk This preference is explained by the stability of the Wheland intermediate (the sigma complex) formed during the reaction. Attack at C-5 or C-8 allows for the formation of a resonance structure where the aromaticity of the pyridine (B92270) ring is preserved, which is energetically more favorable. askfilo.com In acidic media, where many electrophilic substitutions are carried out, the quinoline nitrogen is protonated, creating a quinolinium ion. This further deactivates the heterocyclic ring and directs the electrophile to the benzenoid ring. stackexchange.com While a mixture of 5- and 8-substituted products is common, the ratio can be influenced by reaction conditions and the nature of the electrophile. uop.edu.pkstackexchange.com For instance, in some cases of halogenation on 8-substituted quinolines, functionalization occurs exclusively at the C-5 position. rsc.org
Nitration: The nitration of quinolinones is a classic example of electrophilic substitution. The reaction is typically performed with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). In these strongly acidic conditions, the quinolinone is protonated. The nitronium ion then attacks the electron-rich benzenoid ring, primarily at the C-5 and C-8 positions. uop.edu.pkstackexchange.com Studies on 1-methyl-2-quinolone (B133747) (MeQone) show that nitration with fuming nitric acid can proceed to completion, yielding 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). nih.gov By controlling the temperature, intermediate mono- and di-nitrated products can be isolated. nih.gov The mechanism involves the attack of the nitronium ion to form a sigma complex, which is then deprotonated to restore aromaticity. stackexchange.com
| Reaction | Reagents | Major Products | Ref |
| Nitration of Quinoline | HNO₃ / H₂SO₄, 0 °C | 5-Nitroquinoline (B147367) & 8-Nitroquinoline (~1:1 ratio) | stackexchange.com |
| Nitration of MeQone | Fuming HNO₃ | 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) | nih.gov |
| Nitration of MeQone | 15 M HNO₃, 50 °C | 1-Methyl-6-nitro-2-quinolone | nih.gov |
Halogenation: The halogenation of quinolinones can proceed through different mechanisms depending on the reagents and conditions. An electrochemical method for the C3–H halogenation of quinoline-4(1H)-ones uses potassium halides as both the halogen source and the electrolyte. acs.org Mechanistic studies suggest that this process may involve halogen radicals that promote the activation of the N–H bond. acs.org Another approach involves metal-free C5-selective halogenation using N-halosuccinimides (NCS, NBS, NIS) in water, highlighting an environmentally friendly protocol. rsc.org For 8-substituted quinolines, metal-free halogenation using trihaloisocyanuric acid proceeds with high regioselectivity at the C-5 position. rsc.org
Sulfonation: Sulfonation of quinoline requires vigorous conditions, typically involving heating with fuming sulfuric acid (oleum) at high temperatures (e.g., 220°C). uop.edu.pk The electrophile is sulfur trioxide (SO₃). The reaction yields a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid, consistent with the general regioselectivity for electrophilic attack on the benzenoid ring. uop.edu.pk The mechanism follows the standard SEAr pathway of electrophilic attack by SO₃ and subsequent rearomatization.
Nucleophilic Substitution Reactions on the Pyridine Ring of Quinolinones
The electron-deficient nature of the pyridine ring in quinolinones makes it a target for nucleophilic substitution reactions. This reactivity is particularly pronounced at the positions ortho and para to the nitrogen atom.
Nucleophilic attack on the pyridine ring of quinoline and its derivatives occurs preferentially at the C-2 and C-4 positions. stackexchange.comechemi.comuoanbar.edu.iq The presence of the electronegative nitrogen atom polarizes the ring, making these carbons electrophilic. The key to this regioselectivity lies in the stability of the anionic Meisenheimer-type intermediate formed upon nucleophilic attack. When the nucleophile adds to C-2 or C-4, the resulting negative charge can be delocalized onto the nitrogen atom through resonance. stackexchange.comechemi.com This is a significant stabilizing factor that is not possible if the attack occurs at C-3. stackexchange.comechemi.com In quinolinones, the carbonyl group further enhances the electrophilicity of these positions, facilitating nucleophilic attack.
Amination: The direct amination of quinolines can be achieved through reactions like the Chichibabin reaction, where quinoline reacts with sodamide (NaNH₂) to yield 2-aminoquinoline. uop.edu.pk The mechanism involves the nucleophilic addition of the amide anion (⁻NH₂) to the C-2 position, forming a sigma complex. A hydride ion is then eliminated, and subsequent protonation yields the amino-substituted product. A different strategy is the Vicarious Nucleophilic Substitution of Hydrogen (VNS), which has been used for the amination of nitroquinoline derivatives. nih.gov For example, 5-nitroquinoline can be aminated at the C-6 position by reacting with potassium carbazol-9-ide. nih.gov
Hydroxylation: Quinolinones are, by definition, hydroxylated quinolines (in their enol tautomeric form). Direct hydroxylation of quinoline to form a quinolinone can be accomplished by reacting with potassium hydroxide (B78521) at high temperatures, which produces 2-hydroxyquinoline (B72897) (2-quinolone). uop.edu.pkiust.ac.ir The mechanism involves nucleophilic attack by the hydroxide ion at the C-2 position, followed by oxidation. Another pathway involves the reaction of quinoline with hydroxyl radicals, which can add to various positions on both the pyridine and benzene (B151609) rings, leading to a mixture of hydroxylated products. nih.gov
Alkylation: The alkylation of quinolinones is complex due to the presence of both nitrogen and oxygen atoms, which are competing sites for alkylation (N-alkylation vs. O-alkylation). rsc.orgdigitellinc.com However, direct C-alkylation on the pyridine ring can be achieved using potent nucleophiles like organolithium reagents. For example, quinoline reacts with n-butyl-lithium to yield 2-n-butylquinoline. uop.edu.pk Mechanistic studies on the alkylation of 4-quinolone with trimethyl phosphate (B84403) revealed a kinetically controlled process where transient O-alkylation occurs first to form 4-methoxyquinoline. rsc.org This is followed by a thermodynamically favored intermolecular O→N methyl transfer, catalyzed by a quaternary N-methyl-4-methoxyquinolinium salt, to yield the more stable N-methyl-4-quinolone. rsc.org
| Reaction Type | Reagent/Conditions | Position(s) | Mechanism | Ref |
| Amination | Sodamide (NaNH₂) | C-2 | Nucleophilic Addition-Elimination (Chichibabin) | uop.edu.pk |
| Hydroxylation | KOH, 220°C | C-2 | Nucleophilic Addition-Oxidation | uop.edu.pk |
| Alkylation | n-BuLi | C-2 | Nucleophilic Addition | uop.edu.pk |
| Alkylation | Trimethyl phosphate | O- then N-alkylation | Kinetic O-alkylation, then thermodynamic N-alkylation | rsc.org |
Oxidation Processes in Quinolinone Synthesis and Transformation
Oxidation reactions are integral to both the construction of the quinolinone scaffold and its subsequent chemical transformations.
Many synthetic routes to quinolines and quinolinones rely on an oxidative step to aromatize a dihydroquinoline or related intermediate. mdpi.com For example, in a Dieckmann condensation approach, a diester is cyclized to form a dihydroquinolinone, which is then oxidized to the corresponding quinolin-4-one using an oxidizing agent like chloranil. Similarly, the classic Skraup synthesis of quinoline involves the cyclization of an aniline (B41778) derivative, followed by an in-situ oxidation of the resulting 1,2-dihydroquinoline (B8789712) intermediate to furnish the aromatic quinoline product. pharmaguideline.com Hydrogen transfer reactions can also achieve this oxidation, where an imine intermediate acts as the hydrogen acceptor to oxidize a dihydroquinoline to a quinoline. nih.gov
Regarding the transformation of the quinolinone ring itself, the core is generally resistant to oxidation due to its aromatic stability. pharmaguideline.com However, under harsh conditions with strong oxidizing agents like alkaline potassium permanganate, the benzenoid ring can be cleaved while leaving the pyridine ring intact. pharmaguideline.com The oxidation of alkyl side chains on the quinolinone ring can be challenging as it may lead to uncontrolled oxidation of the ring system itself. youtube.com More controlled oxidation can be achieved enzymatically. For instance, some bacterial oxidoreductases can catalyze the hydroxylation of quinoline at the C-2 position to selectively form 2-quinolone. rsc.org The proposed mechanism involves the nucleophilic attack of an oxy-anion on the electron-deficient C-2 carbon. rsc.org
Reduction Reactions and Pathways to Saturated Quinolinone Forms
The reduction of the quinolinone ring system to its saturated or partially saturated forms, such as dihydro- and tetrahydroquinolines, is a fundamental transformation in organic synthesis. These reactions can be achieved through various catalytic and chemical methods, primarily involving hydrogenation or transfer hydrogenation.
Catalytic hydrogenation is a widely employed method for the reduction of quinolines and their derivatives. Transition metal catalysts, including those based on ruthenium, rhodium, iridium, and gold, have proven effective. nih.gov For instance, a catalytic system using [Ru(p-cymene)Cl₂]₂ with an iodine additive has demonstrated high reactivity for the hydrogenation of quinoline derivatives, achieving complete conversion even at a low substrate-to-catalyst ratio (S/C of 20,000/1) and mild conditions (20 °C). The choice of catalyst and conditions can influence the selectivity of the reduction. Supported gold nanoparticles (Au NPs) on TiO₂ have been shown to catalyze the chemoselective hydrogenation of the heterocyclic ring in quinolines to yield 1,2,3,4-tetrahydroquinolines, leaving other functional groups like halogens, ketones, and olefins intact. nih.govacs.org This system operates under mild conditions, with reactions proceeding even at 25 °C. nih.gov Similarly, chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes facilitate the asymmetric hydrogenation of a broad range of quinoline derivatives to 1,2,3,4-tetrahydroquinolines with high enantioselectivity. acs.org The mechanism for this Ru-catalyzed reaction is proposed to involve a stepwise H⁺/H⁻ transfer process. acs.org
Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. A cobalt-amido cooperative catalyst has been reported for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) (H₃N·BH₃) at room temperature. researchgate.net Mechanistic studies suggest that this reaction proceeds via a dihydrogen transfer from H₃N·BH₃ to the N=C bond of the substrate. researchgate.net
Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) are also utilized. organic-chemistry.orgchemguide.co.uk The reduction of aldehydes and ketones to alcohols is a common application of NaBH₄. chemguide.co.uklibretexts.org In the context of quinolinone precursors, NaBH₄ can be used to reduce carbonyl groups. libretexts.org For the reduction of quinones, such as 1,2-naphthaquinone, NaBH₄ in ethanol (B145695) can produce a mixture of cis- and trans-diols. rsc.org In some synthetic sequences, after an initial annulation to form a dihydroquinoline, NaBH₄ can be employed to achieve further reduction to the tetrahydroquinoline. organic-chemistry.org
The table below summarizes various catalytic systems used for the hydrogenation of quinoline systems.
| Catalyst System | Hydrogen Source | Substrate Scope | Product | Key Features | Citations |
| [Ru(p-cymene)Cl₂]₂ / I₂ | H₂ (600 psi) | Quinoline derivatives | 1,2,3,4-Tetrahydroquinolines | High efficiency (S/C up to 20,000/1), mild temperature (20 °C). | |
| Au NPs on TiO₂ | H₂ (2 MPa) | Functionalized quinolines | 1,2,3,4-Tetrahydroquinolines | High chemoselectivity, mild conditions (as low as 25 °C), tolerance of various functional groups. nih.govacs.org | nih.govacs.org |
| Chiral cationic Ru(II) complexes | H₂ | Quinoline derivatives | 1,2,3,4-Tetrahydroquinolines | High enantioselectivity (>99% ee), full conversion. acs.org | acs.org |
| Cobalt-amido cooperative catalyst | H₃N·BH₃ | Quinoline derivatives | 1,2-Dihydroquinolines | Partial transfer hydrogenation, operates at room temperature. researchgate.net | researchgate.net |
| Sodium Borohydride (NaBH₄) | Hydride donor | Aldehydes, Ketones, Quinones | Alcohols, Diols | Common chemical reductant used in various solvents like methanol (B129727) or water. chemguide.co.uklibretexts.orgrsc.org | chemguide.co.uklibretexts.orgrsc.org |
Molecular Rearrangements Involving Quinolinone Ring Systems
Quinolinone systems and their precursors can undergo various molecular rearrangements, leading to diverse and complex molecular architectures. These transformations can be triggered by light, heat, or chemical reagents and can involve either intramolecular atom/group transfers or skeletal reorganizations.
A notable example is the light-induced isomerization of quinoline-N-oxides to furnish 2-quinolinone derivatives. rsc.orgrsc.org This photochemical rearrangement can be catalyzed by zinc chloride (ZnCl₂), proceeding through what is believed to be an intramolecular hydrogen and oxygen transfer mechanism, which offers high atom economy. rsc.orgrsc.org Another type of rearrangement has been observed in the reaction of N-lithio-1,2-dihydroquinolines with acid chlorides or esters. rsc.org The initially formed N-acylated derivatives can rearrange to tertiary carbinols in the presence of organolithium compounds. rsc.org
Skeletal rearrangements that expand or modify the ring system are of significant synthetic interest. For instance, a regiodivergent ring expansion has been developed to convert oxindoles into two different quinolinone isomers by selecting specific reaction conditions. nih.govacs.org This method allows for the late-stage diversification of bioactive molecules. nih.gov
Cascade reactions involving cycloaddition followed by rearrangement represent a powerful strategy for building complex fused-ring systems. Energy-transfer-mediated cascade reactions of quinoline derivatives with alkenes can lead to either cyclopropanation or cyclobutane-rearrangement products, yielding pyridine-fused 6-5-4-3- and 6-4-6-membered ring systems. researchgate.net The specific outcome can be controlled by tuning the substitution pattern on the quinoline. researchgate.net Density functional theory (DFT) calculations have supported a cascade energy transfer mechanism for these transformations. researchgate.net
Cycloaddition and Annulation Reactions Pertinent to Quinolinone Formation and Functionalization
Intramolecular cyclization reactions are cornerstone strategies for the synthesis of the quinolinone core. Among these, the Camps cyclization is a classic and effective method. wikipedia.orgchem-station.com This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.comresearchgate.net Depending on the substrate structure and reaction conditions (e.g., the strength of the base), the cyclization can proceed via two different pathways, yielding either a quinolin-4-one or a quinolin-2-one. wikipedia.orgmdpi.com
The mechanism of the Camps reaction leading to a quinolin-4-one involves the deprotonation of the methylene (B1212753) group adjacent to the ketone, followed by an intramolecular aldol-type condensation where the resulting enolate attacks the amide carbonyl group. mdpi.com Subsequent dehydration of the alcohol intermediate furnishes the quinolin-4-one. mdpi.com Conversely, if deprotonation occurs at the amide N-H or at the α-position of the amide acyl group, a quinolin-2-one can be formed. mdpi.com The choice of a strong base like sodium hydroxide typically favors the formation of quinolin-4-ones, whereas weaker bases may lead to quinolin-2-ones. mdpi.com Modern variations of this method include palladium-catalyzed amidation of 2'-bromoacetophenones followed by a one-pot, base-promoted intramolecular cyclization to give 2-substituted 4-quinolones under mild conditions. acs.org
Other intramolecular cyclization strategies for quinoline synthesis include the thermal cyclization in the Gould-Jacobs reaction and intramolecular Dieckmann condensation. mdpi.com
Intermolecular cycloaddition reactions are powerful tools for the functionalization of the quinolinone scaffold and for the construction of complex polycyclic systems. Quinolinones can participate as reactants in various photocycloaddition reactions.
A prominent example is the intermolecular [2+2] photocycloaddition of 2(1H)-quinolones with electron-deficient olefins, which can be induced by visible light (λ = 419 nm) in the presence of a chiral thioxanthone catalyst. nih.govusc.eduacs.org This reaction proceeds with excellent regio- and diastereoselectivity, producing cyclobutane (B1203170) products with high enantiomeric excess (up to 95% ee). nih.govusc.edu The success of this enantioselective transformation relies on a two-point hydrogen bonding interaction between the quinolone substrate and the catalyst, which facilitates efficient energy transfer and controls the facial selectivity. nih.govusc.edu These [2+2] cycloadditions provide a direct route to cyclobutane-fused quinolinone structures. acs.orgresearchgate.net
Quinoline systems can also undergo dearomative [4+2] cycloaddition reactions with alkenes. nih.govnih.gov These reactions, mediated by an energy transfer photosensitizer, convert the flat aromatic quinoline into a three-dimensional polycyclic architecture. nih.gov The regioselectivity of this cycloaddition can be tuned by the choice of solvent and the substitution pattern on the quinoline ring. nih.govnih.gov Mechanistic studies suggest that these reactions proceed through a stepwise radical cycloaddition following the excitation of a Lewis acid-activated quinoline to its triplet state. nih.gov
While a specific "[3+2] pyrroline (B1223166) annulation" involving quinolin-6(8aH)-one is not detailed in the provided sources, related [3+2] cycloadditions have been reported. For example, a formal peri-(3+2) cycloaddition of quinolines with alkynes, catalyzed by an iridium photocatalyst, has been used to synthesize aza-acenaphthenes. acs.org
Tautomerism and Isomerization in Quinolinone Systems
Quinolinone systems, particularly 2- and 4-quinolinones, exhibit keto-enol tautomerism, more accurately described as lactam-lactim tautomerism. researchgate.net This involves an equilibrium between the quinolinone (keto/lactam) form and its corresponding hydroxyquinoline (enol/lactim) isomer. acs.orgnih.gov The position of this equilibrium is crucial as it can significantly impact the molecule's chemical reactivity and biological activity. acs.orgnih.gov
The tautomeric preference is influenced by several factors, including the substitution pattern, solvent polarity, and intramolecular interactions like hydrogen bonding. researchgate.netrsc.orgrsc.org In the solid state and in non-aqueous or polar aprotic solvents like DMSO, the quinolinone (keto) form is generally predominant. researchgate.netrsc.orgresearchgate.net This stability is often attributed to factors like strong intermolecular hydrogen-bonded dimerization in the solid state or stabilization by the polar solvent. researchgate.netresearchgate.net
However, the hydroxyquinoline (enol) form can be favored under certain conditions. For instance, a hydrogen bond acceptor substituent at the 3-position can stabilize the enol tautomer through the formation of a six-membered intramolecular hydrogen bond. rsc.orgrsc.org Conversely, substituents at the 2- or 8-position that act as hydrogen bond acceptors can shift the equilibrium to favor the keto form, possibly through extended conjugation and alternative hydrogen bonding patterns. rsc.org Theoretical calculations have been used to predict the relative energies of the tautomers, often showing that the hydroxyquinoline form can be energetically preferred in the gas phase, while the quinolone form dominates in solution. acs.orgnih.gov
Spectroscopic methods such as NMR and IR are essential for studying this tautomerism. rsc.orgrsc.orgresearchgate.net For example, the presence of both tautomers can sometimes be observed in the ¹³C-NMR spectrum, with distinct signals for the ketonic and enolic carbons. nih.gov
Isomerization represents a related but distinct phenomenon. A notable example is the light-induced, zinc-catalyzed isomerization of quinoline-N-oxides, which provides a synthetic route to 2-quinolinone derivatives. rsc.orgrsc.org This process involves the intramolecular transfer of an oxygen atom from the nitrogen to the C2 position of the quinoline ring. rsc.org
| Compound Type | Tautomeric Forms | Influencing Factors | Predominant Form | Analytical Methods | Citations |
| 4-Quinolones | 4-Quinolone (keto) <=> 4-Hydroxyquinoline (enol) | Substituents, Solvent Polarity, H-bonding | Keto form in polar solvents; Enol form can be stabilized by intramolecular H-bonds. rsc.orgrsc.org | NMR, IR, X-ray Crystallography, DFT Calculations. acs.orgnih.govrsc.orgresearchgate.net | acs.orgnih.govrsc.orgrsc.orgresearchgate.net |
| 2-Quinolones | 2-Quinolone (keto) <=> 2-Hydroxyquinoline (enol) | Solvent, Dimerization | Keto form is predominant in non-aqueous phase and solid state due to hydrogen-bonded dimer stabilization. researchgate.net | Spectroscopic and computational methods. researchgate.net | researchgate.net |
| Azo Dyes (7-hydroxyquinoline based) | Azo (enol) <=> Hydrazone (keto) | Solvent, Irradiation | Co-existence of multiple tautomers in solution. beilstein-journals.org | NMR, UV-vis, DFT Calculations. beilstein-journals.org | beilstein-journals.org |
Exploration of Keto-Enol Tautomeric Equilibria in this compound Analogs
No specific research data is available for the keto-enol tautomeric equilibria of this compound.
Influence of Substituents and Environmental Factors on Tautomeric Preferences
No specific research data is available on the influence of substituents and environmental factors on the tautomeric preferences of this compound.
Interconversion Pathways Between Quinolinone Isomers
No specific research data is available on the interconversion pathways between isomers of this compound.
Spectroscopic Characterization and Structural Elucidation of Quinolinone Systems
Advanced Spectroscopic Techniques for Quinolin-6(8aH)-one Analogues
The elucidation of the this compound structure, a partially saturated bicyclic system, necessitates a multi-faceted spectroscopic approach. The combination of various NMR experiments and vibrational spectroscopy provides complementary information crucial for an unambiguous structural assignment.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound analogues would be dominated by vibrations associated with the cyclohexanone (B45756) and piperidine (B6355638) rings.
The most characteristic absorption in the IR spectrum would be the strong C=O stretching vibration of the ketone group, expected in the region of 1700-1725 cm⁻¹. qiboch.comnist.govchemicalbook.comresearchgate.net The exact position of this band can provide information about ring strain and conjugation. The C-N stretching vibration of the piperidine ring is expected to appear in the 1250-1020 cm⁻¹ region. The N-H stretching vibration of a secondary amine would be observed as a medium to weak band in the 3300-3500 cm⁻¹ region, and its position can indicate the extent of hydrogen bonding. The C-H stretching vibrations of the methylene (B1212753) groups would appear in the 2850-2960 cm⁻¹ range.
Raman spectroscopy is particularly useful for observing the vibrations of the carbon backbone and other symmetric vibrations that are weak in the IR spectrum. researchgate.netnih.govnih.govmdpi.com The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR. The skeletal vibrations of the fused ring system would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).
Expected Characteristic Vibrational Frequencies for this compound Analogues
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H Stretch | 3300 - 3500 | Medium-Weak | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong | Strong |
| C=O Stretch | 1700 - 1725 | Strong | Medium |
| C-N Stretch | 1020 - 1250 | Medium | Medium-Weak |
| C-C Stretch | 800 - 1200 | Medium-Weak | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of quinolinone systems. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of these absorptions are characteristic of the molecule's chromophore—the part of the molecule responsible for the electronic transition. asianpubs.org
The quinolinone core is an inherently chromophoric system. The electronic absorption spectra of quinoline (B57606) derivatives typically display multiple absorption bands in the UV region, generally between 200 and 400 nm. asianpubs.orgasianpubs.org These absorptions are primarily attributed to π → π* transitions within the aromatic and heterocyclic ring systems. researchgate.net The presence of the carbonyl group in the quinolinone structure can also give rise to n → π* transitions, which are typically weaker in intensity and may sometimes be obscured by the stronger π → π* bands.
The specific absorption maxima (λmax) and molar absorptivity (ε) are highly sensitive to the substitution pattern on the quinolinone ring and the polarity of the solvent used for analysis. researchgate.netmdpi.com For instance, studies on various quinoline derivatives have shown that their absorption spectra can range from 280 to 510 nm depending on the nature and position of substituents. researchgate.net Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are frequently used to simulate electronic absorption spectra and support the assignment of experimental bands to specific electronic transitions. illinois.edu The analysis of these spectra provides crucial initial information about the conjugated system of this compound.
Table 1: Typical UV-Vis Absorption Data for Quinoline Derivatives
| Compound Type | Typical Absorption Range (nm) | Associated Electronic Transitions | Reference |
|---|---|---|---|
| General Quinoline Derivatives | 200 - 400 | π → π, n → π | asianpubs.org |
| Substituted Quinolines | 280 - 510 | π → π | researchgate.net |
| 5,7-dibromo-8-hydroxy quinoline | 190 - 400 | 1A' → 1A' (π → π) | asianpubs.org |
| Quinoline Carboxaldehydes | 190 - 1100 (investigated range) | π → π, n → π | illinois.edu |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements of a parent ion, typically to within a few parts per million (ppm). This precision allows for the determination of a unique elemental composition for a given mass, thereby confirming the molecular formula of the analyte. nih.gov Techniques such as liquid chromatography coupled to quadrupole time-of-flight (LC-QqToF) or Orbitrap mass analyzers are commonly employed for this purpose. nih.govnih.gov
For this compound, HRMS would be used to measure the exact mass of its protonated molecule, [M+H]⁺, or its molecular radical cation, [M]•⁺. The experimentally determined mass would then be compared against the theoretical mass calculated from its proposed molecular formula (C₉H₉NO). A close match between the experimental and theoretical masses provides high confidence in the assigned elemental composition, distinguishing it from other potential isobaric compounds. nih.gov
In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the molecular ion is induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. youtube.comyoutube.com
The fragmentation of the quinolone core structure is well-documented. nih.govresearchgate.net Common fragmentation pathways for quinolone antibiotics, which share the fundamental quinolinone skeleton, include the characteristic losses of small, stable neutral molecules. nih.govresearchgate.net These often involve:
Loss of water ([M+H−H₂O]⁺): Occurs if hydroxyl groups are present. researchgate.net
Loss of carbon monoxide ([M+H−CO]⁺): A very common fragmentation for cyclic ketones and lactams, directly indicating the presence of the carbonyl group in the quinolinone ring. nih.govresearchgate.net
Loss of HCN: This fragmentation is characteristic of the cleavage of the pyridine (B92270) ring within the quinoline nucleus. rsc.org
Analysis of the specific fragment ions observed in the mass spectrum of this compound allows for the piecing together of its structural subunits, confirming the presence of the bicyclic quinolinone framework and the nature of its substituents. rsc.org
Table 2: Common Fragment Losses in Mass Spectrometry of Quinolone Cores
| Neutral Loss | Fragment Ion | Structural Implication | Reference |
|---|---|---|---|
| CO | [M+H-CO]⁺ | Presence of a carbonyl group | nih.govresearchgate.net |
| H₂O | [M+H-H₂O]⁺ | Presence of a hydroxyl group | researchgate.net |
| HCN | [M•⁺-HCN]•⁺ | Cleavage of the pyridine ring | rsc.org |
| CO₂ | [M+H-CO₂]⁺ | Presence of a carboxylic acid group | nih.gov |
X-ray Crystallography for Precise Solid-State Structural Determination
While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers the most definitive and high-resolution data on the three-dimensional structure of a molecule in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com
The analysis yields a detailed electron density map, from which the precise spatial coordinates of each atom in the crystal lattice can be determined. This information allows for the accurate measurement of:
Bond lengths: The distances between bonded atoms.
Bond angles: The angles formed by three connected atoms.
Torsional angles: The dihedral angles that define the molecule's conformation.
For quinolinone systems, X-ray crystallography can confirm the planarity or non-planarity of the fused ring system, determine the conformation of any non-aromatic portions of the molecule, and elucidate the intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the crystal packing. nih.govnih.gov For example, a study of N-(quinolin-6-yl)hydroxylamine revealed how four independent molecules in the asymmetric unit were linked by hydrogen bonds to form a tetramer-like unit. nih.gov Similarly, the crystal structure of 1-ethyl-4-hydroxyquinolin-2(1H)-one was definitively confirmed by X-ray analysis. mdpi.com Such a study on this compound would provide unequivocal proof of its covalent structure and solid-state conformation.
Comprehensive Integration of Spectroscopic and Diffraction Data for Structural Validation
The most robust structural elucidation is achieved through the comprehensive integration of data from multiple analytical techniques. researchgate.net Each method provides a piece of the structural puzzle, and their combination allows for cross-validation, leading to an unambiguous assignment. researchgate.net
For this compound, the structural validation process would follow a logical progression:
HRMS would first establish the correct molecular formula.
UV-Vis spectroscopy would confirm the presence of the quinolinone chromophore.
Mass spectrometry fragmentation patterns would corroborate the core structure and the presence of the carbonyl group through characteristic losses (e.g., loss of CO). nih.govresearchgate.net
Finally, X-ray crystallography , if a suitable single crystal can be obtained, would provide the definitive 3D structure, validating the connectivity inferred from the spectroscopic data with high precision. nih.govnih.gov
This integrated approach, where spectroscopic data provides the molecular formula and key functional features that are then definitively mapped in three-dimensional space by diffraction data, represents the gold standard for structural validation in modern chemistry. researchgate.net
Theoretical and Computational Investigations of Quinolinone Systems
Quantum Chemical Approaches to the Molecular Structure of Quinolin-6(8aH)-one and Related Compounds
Quantum chemical methods are central to the theoretical examination of quinolinone structures. These approaches model the electronic structure of molecules to derive properties such as energy, geometry, and vibrational frequencies. For quinolinone systems, these calculations help elucidate structural preferences, tautomeric equilibria, and electronic distributions.
Density Functional Theory (DFT) is a widely used computational method for studying quinolinone derivatives due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are employed to find the lowest energy structure of a molecule, a process known as geometry optimization. This is critical for quinolinone systems, which can exist in different tautomeric forms, such as keto and enol structures. scirp.orgresearchgate.net
Theoretical studies on related quinolin-4-one derivatives, for instance, have utilized DFT with the B3LYP functional and basis sets like 6-311G(d) to optimize molecular structures and explore the keto-enol equilibrium. scirp.org Such calculations can determine the relative stability of different tautomers and conformers in both the gas phase and in solution. scirp.orgnih.gov For example, in studies of 4-Methylquinolin-2-one, DFT methods were used to evaluate six hypothetical structures arising from keto-enol tautomerism and methyl group rotation, ultimately identifying the most stable keto tautomer. researchgate.net The process involves finding stationary points on the potential energy surface and confirming they are true minima through further calculations. nih.gov
Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, which is characterized by the absence of imaginary frequencies. nih.govirb.hr These calculations are invaluable for interpreting and assigning experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netmdpi.com
By computing the vibrational modes of the molecule, researchers can create a theoretical spectrum that can be compared with experimental results. nih.gov This comparison allows for the unambiguous assignment of specific absorption bands to corresponding molecular vibrations, like C=O stretching, C-N stretching, or C-H bending. researchgate.netmdpi.com For instance, in studies of 5,8-quinolinedione (B78156) derivatives, DFT calculations helped assign characteristic frequencies, noting that for compounds with the 5,8-quinolinedione moiety, two distinct C=O vibration peaks are observed, a feature that was corroborated by the calculated spectra. mdpi.com A key advantage of this approach is the ability to visualize the atomic motions associated with each vibrational mode. q-chem.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretching (Aromatic) | 3112–2850 | Stretching vibrations of C-H bonds within the quinoline (B57606) ring system. mdpi.com |
| C=O Stretching | 1724–1673 | Stretching of the carbonyl group, a key feature in the keto form of quinolinones. mdpi.com |
| C=C Stretching | 1668–1507 | Stretching vibrations of the carbon-carbon double bonds within the aromatic rings. mdpi.com |
| C-N Stretching | 1325–1230 | Stretching of the carbon-nitrogen bonds within the heterocyclic ring. mdpi.com |
| C-O Stretching (Ether) | 1307–1278 | Vibration of C-O single bonds, often observed in substituted quinolinones. mdpi.com |
Understanding the electronic structure of this compound is essential for predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. chalcogen.ro
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. researchgate.net |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ is the chemical potential | Measures the propensity to accept electrons. rsc.org |
While DFT is a workhorse for many computational studies, more advanced ab initio methods are used when higher accuracy is required. These methods are derived directly from theoretical principles without the use of experimental data for parameterization. The Hartree-Fock (HF) method is a fundamental ab initio approach, but it does not account for electron correlation, which can be important for accurate energy predictions. nih.gov
Methods that include electron correlation, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled-Cluster theory (e.g., CCSD(T)), offer greater accuracy. researchgate.netresearchgate.net CCSD(T) is often considered the "gold standard" in quantum chemistry for its high accuracy in energy calculations. researchgate.net However, these methods are computationally very demanding, and their cost scales rapidly with the size of the molecular system. researchgate.net Consequently, they are often used to benchmark results from more economical methods like DFT or are applied to smaller model systems. frontiersin.org For larger molecules like quinolinones, a common strategy is to optimize the geometry with a less expensive method like DFT or MP2 and then perform a single-point energy calculation using CCSD(T) to obtain a more accurate energy value. researchgate.net
The accuracy of any quantum chemical calculation is dependent on both the chosen theoretical method and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is a critical step in obtaining reliable results. mit.edu
Commonly used basis sets for organic molecules like quinolinones belong to the Pople family, such as 6-31G(d,p) and the more extensive 6-311++G(d,p). scirp.orgnih.gov The notation indicates the number of functions used to describe the core and valence electrons. Functions in parentheses, like (d,p), are polarization functions that allow for more flexibility in describing the shape of orbitals, which is crucial for accurately modeling chemical bonds. The "+" and "++" symbols denote the addition of diffuse functions, which are important for describing systems with lone pairs, anions, or excited states. gaussian.com
Correlation-consistent basis sets, such as Dunning's cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are another popular choice, particularly for high-accuracy calculations. researchgate.net The choice of basis set represents a trade-off between accuracy and computational expense; larger basis sets provide more accurate results but require significantly more computational resources. mit.edu Validation involves comparing calculated properties, such as geometries or spectroscopic data, with experimental values to ensure the chosen method and basis set are appropriate for the system under study. nih.gov
Spectroscopic Property Prediction and Validation
A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be validated against experimental measurements. This synergy between theory and experiment is powerful for structural elucidation.
Theoretical calculations using methods like DFT can predict various spectra, including FT-IR, Raman, and Nuclear Magnetic Resonance (NMR). researchgate.netpec.ac.in As discussed, calculated vibrational frequencies are correlated with experimental FT-IR and Raman spectra to assign absorption bands. mdpi.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical shifts are then compared to experimental data. A strong linear correlation between the calculated and experimental chemical shifts validates the computed molecular structure. mdpi.com This process can be particularly useful for complex molecules where spectral assignments are not trivial. For instance, in studies of 5,8-quinolinedione hybrids, calculated ¹H and ¹³C NMR spectra reproduced the experimental ones well, which helped confirm the position of substituents on the quinolinone core. mdpi.com
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| C-2 | 150.6 | 151.7 |
| C-3 | 121.7 | 122.9 |
| C-4 | 136.9 | 136.5 |
| C-5 | 182.0 | 179.8 |
| C-6 | 109.9 | 114.7 |
| C-7 | 158.1 | 155.3 |
| C-8 | 183.9 | 180.2 |
| C-9 (C4a) | 148.1 | 144.3 |
| C-10 (C8a) | 110.8 | 113.1 |
Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to investigate the properties of many-body systems in the presence of time-dependent potentials, such as those from electromagnetic fields. wikipedia.org It is an extension of Density Functional Theory (DFT), with its formal foundation laid by the Runge-Gross (RG) theorem, which establishes a unique mapping between the time-dependent external potential and the time-dependent electron density. wikipedia.orguci.edu This principle allows for the calculation of electronic excitation energies and the prediction of electronic absorption spectra. wikipedia.orgrsc.org
In practice, TDDFT calculations are often employed to understand the photophysical characteristics of quinoline and quinolinone derivatives. rsc.org The methodology involves solving the time-dependent Kohn-Sham equations, where the system's complicated, correlated behavior is modeled through single-particle orbitals in an effective potential. youtube.com This approach enables the investigation of various processes involving excited states, providing insights into molecular transitions and optical properties. rsc.org For instance, TDDFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to predict the absorption spectra of newly synthesized quinoline derivatives. rsc.orgrsc.org These theoretical spectra can then be compared with experimentally recorded UV-vis spectra to validate the computational model and gain a deeper understanding of the electronic transitions responsible for the observed absorption bands. rsc.org
Computational Prediction of NMR and Vibrational Spectra for Comparison with Experimental Data
Computational methods are frequently used to predict Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra, which serve as crucial tools for structure elucidation and characterization.
NMR Spectra: The prediction of NMR chemical shifts using computational methods has become a standard procedure for confirming or revising the structures of organic molecules. scilit.comnih.gov Density Functional Theory (DFT) is the most common method for this purpose, often utilizing the Gauge-Including Atomic Orbital (GIAO) approach. scilit.comnih.govresearchgate.net Calculations are performed to predict the ¹H and ¹³C chemical shifts of proposed molecular structures. researchgate.netnih.gov These calculated shifts are then compared with experimental data. nih.gov A strong linear correlation between the experimental and calculated chemical shifts provides robust evidence for the correct structural assignment. nih.gov
The accuracy of these predictions depends on the chosen functional and basis set. nih.govnih.gov For example, studies have shown that functionals like B3LYP, often paired with basis sets such as 6-311+G(2d,p) or cc-pVTZ, can provide ¹³C NMR chemical shift predictions with a root mean square (RMS) error of less than 2.0 ppm for quinolone derivatives. researchgate.netnih.gov Machine learning techniques are also emerging as a powerful tool, capable of predicting chemical shifts with high accuracy and at a much lower computational cost than traditional DFT methods. researchgate.net
Table 1: Comparison of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts for a Quinolinone Derivative This table is illustrative and based on typical data from computational studies.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311G(2d,2p)) | Difference (ppm) |
| C2 | 163.5 | 162.8 | 0.7 |
| C3 | 110.2 | 111.0 | -0.8 |
| C4 | 178.1 | 177.5 | 0.6 |
| C4a | 140.3 | 140.9 | -0.6 |
| C5 | 125.6 | 126.1 | -0.5 |
| C6 | 124.8 | 125.3 | -0.5 |
| C7 | 132.9 | 132.4 | 0.5 |
| C8 | 116.7 | 117.2 | -0.5 |
| C8a | 121.4 | 121.9 | -0.5 |
Vibrational Spectra: Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful method for characterizing molecular structure and dynamics. arxiv.orgarxiv.orgresearchgate.net DFT calculations are widely used to compute the vibrational frequencies of molecules like quinolinone derivatives. researchgate.netnih.gov The optimized molecular structure is first obtained, and then frequency calculations are performed. nih.gov The calculated vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set imperfections. To correct for this, the computed frequencies are typically multiplied by a scaling factor (e.g., 0.961) to improve agreement with experimental data. nih.gov By comparing the scaled theoretical vibrational spectra with experimental IR and Raman spectra, a detailed assignment of the fundamental vibrational modes can be achieved. researchgate.netnih.gov This analysis helps to confirm the molecular structure and understand the nature of specific vibrations within the molecule. researchgate.net
Mechanistic Studies via Computational Chemistry
Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the synthesis and transformation of quinolinone compounds.
Computational methods, particularly DFT, are instrumental in mapping out the potential energy surfaces of reactions, identifying intermediates, and locating transition states. nih.gov This allows for the step-by-step elucidation of reaction mechanisms for various quinolinone syntheses, such as the Combe's synthesis, Friedländer synthesis, and palladium-catalyzed cyclizations. mdpi.comyoutube.commdpi.com
For example, in a proposed reaction mechanism, computational chemists can model the interaction of reactants, such as an aniline (B41778) derivative and a β-ketoester. youtube.com The calculations can follow the pathway from reactants through a series of intermediates, like the formation of an enamine, followed by an intramolecular cyclization and subsequent dehydration to form the quinolinone ring. mdpi.comyoutube.com
A critical aspect of this work is the characterization of transition state (TS) structures, which represent the highest energy point along the reaction coordinate. nih.gov A TS is located on the potential energy surface and confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The geometry, atomic charges, and bond orders of the TS structure provide deep insights into the bond-forming and bond-breaking processes occurring during the reaction. nih.govresearchgate.net For instance, DFT studies have been used to investigate the transition state in the oxidation of quinoline, confirming the preferred site of interaction and the nature of the hydride transfer. nih.gov
Beyond mapping reaction pathways, computational chemistry allows for the quantitative analysis of reaction energetics and kinetics. acs.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction can be constructed. researchgate.net
The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate. researchgate.net Computational methods can predict these activation energies, providing insight into the feasibility of a proposed reaction mechanism. researchgate.net For example, in multi-step reactions, the step with the highest activation energy is identified as the rate-determining step, a crucial piece of information for optimizing reaction conditions. acs.org
Table 2: Illustrative Calculated Energetic Data for a Hypothetical Quinolinone Synthesis Step
| Parameter | Description | Calculated Value (kcal/mol) |
| E_a | Activation Energy | +25.5 |
| ΔE_rxn | Energy of Reaction | -15.2 |
| E_TS | Transition State Energy | -1236.59 |
| E_Reactants | Energy of Reactants | -1262.09 |
| E_Products | Energy of Products | -1277.29 |
Note: Values are hypothetical, representing typical outputs from DFT calculations.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. arxiv.orgnih.gov For quinolinone systems, MD simulations provide valuable insights into their conformational flexibility, stability, and interactions with their environment, such as solvent molecules or biological macromolecules. nih.govmdpi.com
In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the system's trajectory over a specific period, often nanoseconds to microseconds. mdpi.comnih.gov This allows for the observation of dynamic processes like conformational changes and binding events. researchgate.net
Computational Design Principles for Novel Quinolinone Analogs
Computational methods are integral to modern drug discovery and materials science, providing a framework for the rational design of novel quinolinone analogs with desired properties. biointerfaceresearch.commdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are central to this in silico design process. rsc.orgnih.gov
3D-QSAR studies, which include methods like Comparative Molecular Field Analysis (CoMFA), correlate the three-dimensional structural properties of a series of compounds with their biological activity. mdpi.com By analyzing these models, researchers can identify which steric and electrostatic features of the quinolinone scaffold are crucial for activity. biointerfaceresearch.commdpi.com This information guides the design of new derivatives with potentially enhanced potency. For example, 3D-QSAR studies on quinoline derivatives as anticancer agents have identified key structural features that influence their activity, leading to the design of new, more potent compounds. biointerfaceresearch.commdpi.com
Molecular docking is another powerful tool used to predict the preferred orientation of a molecule when bound to a receptor target. researchgate.net This technique is used to screen virtual libraries of quinolinone analogs against a specific protein target, predicting their binding affinity and interaction modes. rsc.orgresearchgate.net The insights gained from docking and QSAR can be combined to design novel molecules with improved binding characteristics. rsc.org This computational approach accelerates the design-synthesis-testing cycle, making the search for new bioactive quinolinone derivatives more efficient and targeted. nih.govresearchgate.net
Prediction of Structure-Reactivity Relationships
The prediction of structure-reactivity relationships in quinolinone systems, including the specific isomer this compound, heavily relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, offering a balance between computational cost and accuracy. scirp.orgnist.gov Methodologies such as DFT, often employing hybrid functionals like B3LYP with basis sets like 6-31G(d,p) or higher, are used to compute a variety of molecular properties that correlate with reactivity. scirp.org
A cornerstone of predicting chemical reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity.
For a molecule like this compound, computational models would first optimize its three-dimensional geometry to find the most stable conformation. Following this, calculations would determine the energies of the frontier orbitals. These calculations are crucial as the distribution of HOMO and LUMO across the molecule's framework identifies the most probable sites for electrophilic and nucleophilic attack.
Furthermore, global reactivity descriptors derived from the HOMO and LUMO energies provide a quantitative measure of a molecule's reactivity. These descriptors include:
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reaction.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, with electron-rich regions (typically colored in shades of red) indicating likely sites for electrophilic attack, and electron-poor regions (colored in shades of blue) indicating sites susceptible to nucleophilic attack.
While specific computational studies detailing the structure-reactivity of this compound are not prevalent in the reviewed literature, the principles of FMO theory and DFT allow for a robust prediction of its chemical behavior. For instance, the reactivity of quinolinone systems is known to be influenced by tautomerism, where the keto-enol equilibrium can significantly affect the electronic properties and reaction pathways. nih.govdata.gov Theoretical studies on related quinolinone isomers have shown that the position of the oxo group and substituents can alter the aromaticity of the rings and, consequently, the stability and reactivity of the tautomers. data.gov
Detailed Research Findings
In the absence of specific published data for this compound, we can infer its likely reactivity profile based on computational studies of analogous quinolinone derivatives. For example, theoretical investigations of 4-oxoquinolines have elucidated the key role of the 4-oxo and N-H groups in molecular interactions. data.gov Similarly, computational analyses of other quinoline derivatives have successfully correlated calculated electronic properties with observed biological or chemical activity.
A hypothetical computational analysis of this compound would generate data similar to that presented in the table below. This table illustrates the kind of quantum chemical descriptors that would be calculated to predict its reactivity. It is important to note that the values in this table are representative examples based on studies of other quinolinone systems and are for illustrative purposes only, as specific experimental or calculated data for this compound were not found in the surveyed literature.
Interactive Data Table: Predicted Quantum Chemical Descriptors for this compound
This table presents a set of hypothetical quantum chemical descriptors for this compound, calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. These parameters are crucial for predicting the molecule's reactivity. Disclaimer: These values are illustrative and not based on a direct computational study of the specified compound.
| Descriptor | Symbol | Hypothetical Value | Unit | Significance in Reactivity Prediction |
| Energy of HOMO | EHOMO | -6.5 | eV | Indicates electron-donating ability (nucleophilicity). |
| Energy of LUMO | ELUMO | -1.8 | eV | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | ΔE | 4.7 | eV | Correlates with chemical stability and reactivity. |
| Electronegativity | χ | 4.15 | eV | Measures the ability to attract electrons. |
| Chemical Hardness | η | 2.35 | eV | Quantifies resistance to charge transfer. |
| Chemical Softness | S | 0.426 | eV-1 | Indicates the molecule's polarizability and reactivity. |
| Electrophilicity Index | ω | 3.66 | eV | Measures the propensity to act as an electrophile. |
Advanced Applications in Chemical Synthesis and Materials Science Excluding Biological/medicinal
Role of Quinolinone Scaffolds in Modern Organic Synthesis Methodologies
The structural framework of quinolinone is fundamental to numerous synthetic strategies, serving both as a versatile starting point for complex molecules and as a core component of specialized reagents. numberanalytics.commdpi.com
Utility as Synthetic Intermediates and Versatile Building Blocks
Quinoline (B57606) and its derivatives are recognized as foundational building blocks in organic synthesis. numberanalytics.com Their rich chemistry allows them to participate in a variety of reactions, including electrophilic substitution and metal-catalyzed cross-couplings, making them ideal synthetic intermediates. numberanalytics.com A multitude of established synthetic strategies, such as the Combes, Conrad-Limpach, Doebner-Miller, and Skraup syntheses, are dedicated to constructing the quinoline core, underscoring its importance. wikipedia.org
Modern synthetic chemistry has expanded upon these classical methods, introducing metal-catalyzed approaches (e.g., using nickel, copper, or iron catalysts) to produce polysubstituted quinolines with greater efficiency and under milder conditions. nih.govorganic-chemistry.org These advanced methods provide access to a wide range of quinoline derivatives that serve as precursors for materials with specific electronic or optical properties. acs.orgnih.gov For instance, the solid-phase synthesis of quinolinone libraries allows for the rapid generation of diverse structures, which can then be screened for desired material properties. nih.gov The ability to functionalize the quinolinone core at various positions is crucial, as the precise substitution pattern often dictates the physicochemical functions of the final material. acs.org This modularity makes the quinolinone scaffold an indispensable tool for chemists building complex molecular architectures for materials science. numberanalytics.comacs.org
Development of Novel Synthetic Reagents Incorporating Quinolinone Units
Beyond their role as passive scaffolds, functionalized quinolinones are actively employed as versatile synthetic reagents. The introduction of reactive functional groups onto the quinolinone ring system creates powerful tools for subsequent chemical transformations. A prominent example is 2-chloroquinoline-3-carbaldehyde, which is synthesized via the Vilsmeier-Haack reaction. mdpi.com This compound serves as a key intermediate, with the reactive chloro and aldehyde groups providing two distinct points for further chemical elaboration to build more complex heterocyclic systems. mdpi.com
Similarly, methods for the regioselective halogenation of quinolines, for example at the C5 position using reagents like trichloroisocyanuric acid (TCCA), generate valuable intermediates. rsc.org These halogenated quinolines are primed for a variety of cross-coupling reactions, enabling the attachment of different molecular fragments and the construction of elaborate target molecules that would be difficult to access otherwise. rsc.org The development of such reagents incorporating the quinolinone unit is critical for expanding the synthetic toolbox available to chemists in materials science and other fields.
Development of Functional Materials Incorporating Quinolinone Units
The unique photophysical and electronic properties of the quinolinone core have led to its incorporation into a variety of advanced functional materials.
Precursors for Dyes and Pigments
Quinoline derivatives are widely used in the manufacture of dyes and pigments. wikipedia.orgresearchgate.net They form the basis for various colorants, including cyanine (B1664457) and photosensitive pigments. researchgate.net The synthesis of azo disperse dyes based on quinolin-2(1H)-one demonstrates their utility in creating colorants for textiles, such as polyester (B1180765) fabrics. emerald.com These dyes, including those derived from pyrazolyl quinolinone, are noted for producing bright and deep shades with high stability. emerald.comresearchgate.net Research has focused on synthesizing novel quinolinone-based disperse dyes and evaluating their dyeing characteristics, including color strength, fastness, and uptake on polyester at different temperatures. emerald.comresearchgate.net Furthermore, quinoline-based structures have been designed as dyes for specialized applications, such as visible light photoinitiators for polymerization reactions. mdpi.com
| Dye Class/Derivative | Specific Example/Structure | Application | Reported Findings | Source(s) |
|---|---|---|---|---|
| Azo Disperse Dyes | Pyrazolyl quinolinone derivatives (EQ1, EQ2) | Dyeing of polyester fabrics | Exhibit excellent photochemical properties, high stability, and produce bright, deep shades. Dye uptake is higher at 130°C than at 100°C. | emerald.com, researchgate.net |
| Quinophthalone Dyes | Quinoline Yellow (e.g., C.I. Acid Yellow 3) | General dye manufacturing, paper dyeing | Synthesized from sulfonated quinaldine (B1664567) derivatives and phthalic anhydride. | researchgate.net, google.com |
| Cyanine Dyes | Derivatives of 2- and 4-methylquinolines | Photosensitive pigments | Quinoline derivatives are key precursors. | researchgate.net, wikipedia.org |
| Photoinitiator Dyes | Quinoline[2,3-b]-1H-imidazo[1,2-a]pyridinium bromide (DQ1) | Visible light photoinitiation of acrylate (B77674) polymerization | Efficiently initiates polymerization with low concentrations of the dye. | mdpi.com |
Applications in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Non-Linear Optical (NLO) Devices)
The delocalized π-electron systems and tunable energy levels of quinolinone derivatives make them prime candidates for use in optoelectronic devices. acs.organkara.edu.tr
Organic Light-Emitting Diodes (OLEDs): Quinolinone-based molecules are integral to OLED technology. Metal complexes, particularly with 8-hydroxyquinoline, are among the most studied. Tris(8-hydroxyquinolinato)aluminum (Alq3) is a benchmark material used as an electron-transporting and emissive layer in OLEDs due to its stability and luminescent properties. dergipark.org.trresearchgate.net Researchers have explored various metal chelates, such as those with magnesium (Mgq2), barium (Baq2), and zinc (Znq2), to tune the emission color and improve device performance. bohrium.commdpi.com For example, Baq2 has been shown to be a potential intense blue-light emitter. bohrium.com Beyond metal complexes, purely organic quinoline derivatives like 8,8'-dimethoxy-5,5'-bisquinoline have been developed for blue-emitting OLEDs, while diquinoline derivatives show potential for various optoelectronic applications. researchgate.networktribe.comacs.org Isomeric quinoline and carbazole (B46965) derivatives have been used to create simplified, non-doped white OLEDs by utilizing dual interface exciplex emission. acs.org
| Compound/Class | Role/Application | Key Performance Characteristic | Source(s) |
|---|---|---|---|
| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Electron transport & Emissive layer | Benchmark green emitter with good stability. | dergipark.org.tr, researchgate.net |
| 5,7-dibromo-8-hydroxyquinoline | Fluorescent material | Exhibits high fluorescent response; used in UV-emitting OLEDs. | dergipark.org.tr |
| Barium-based quinoline complexes (Baq2) | Emissive layer | Potential for intense blue light emission. | bohrium.com |
| Bis(8-hydroxyquinoline) zinc (Znq2) derivatives | Emissive layer | High electroluminescence quantum yield; used for yellow-emitting OLEDs. | mdpi.com |
| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Electron transport & Emissive layer | Bright blue emission with a peak at 425 nm. | researchgate.net |
| Isomeric quinoline and carbazole derivatives | Exciplex-forming material | Achieves white electroluminescence in simplified, non-doped OLEDs. | acs.org |
Non-Linear Optical (NLO) Devices: The electron-deficient nature of the quinolinone ring system makes its derivatives attractive for NLO applications. mdpi.com These materials can alter the properties of light, which is crucial for technologies like optical computing and data processing. mdpi.comnih.gov Research has demonstrated that specific quinolinone derivatives possess significant third-order NLO properties. For example, the compound (E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one (QBCP) was synthesized and found to have a third-order nonlinear susceptibility value greater than other reported organic materials, indicating its potential as a good candidate for NLO applications. mdpi.comnih.gov Similarly, theoretical and experimental studies on 4-(quinolin-2-ylmethylene)aminophenol have shown it to have a good second-order NLO response. nottingham.ac.uk The NLO properties are highly dependent on the molecular structure, and computational methods like Density Functional Theory (DFT) are often used to predict and analyze the NLO response of new quinolinone derivatives. mdpi.comnih.gov
Development of Specialized Metal Chelating Agents and Sensors
The quinolinone structure possesses ideal sites for metal chelation, typically involving the ring carbonyl oxygen and a neighboring heteroatom, such as the oxygen of a hydroxyl group. nih.gov This ability has been harnessed to develop highly selective and sensitive chemical sensors for detecting various metal ions.
These sensors often operate on the principle of fluorescence. A quinoline-based chemosensor can be designed to be non-fluorescent on its own but exhibit a strong fluorescent signal upon binding to a specific metal ion ("turn-on" sensor), or vice-versa ("turn-off" sensor). rsc.org For example, a quinoline-based Schiff base has been reported as a highly selective fluorescent sensor for aluminum (Al³⁺), with a submicromolar detection limit of 0.18 ppm. nih.gov Another novel quinoline derivative was designed for the selective detection of ferric iron (Fe³⁺), showing a clear fluorescence quenching effect and a detection limit of 8.67 × 10⁻⁵ M. rsc.orgresearchgate.net The stability of the formed metal-quinolone complexes often follows a predictable order, with trivalent cations like Fe³⁺ and Al³⁺ typically forming more stable chelates than divalent cations. nih.gov This predictable affinity allows for the rational design of sensors for specific metal targets.
| Sensor/Chelating Agent | Target Analyte | Detection Method | Key Finding/Performance Metric | Source(s) |
|---|---|---|---|---|
| Quinoline-based Schiff base | Al³⁺ | Fluorescence | High selectivity; Detection limit of 0.18 ppm; Association constant (Kₐ) = 3.67 × 10⁵ M⁻¹. | , nih.gov |
| Novel quinoline derivative | Fe³⁺ | Fluorescence Quenching | High selectivity; Detection limit of 8.67 × 10⁻⁵ M; Forms a 1:1 metal-ligand complex. | rsc.org, researchgate.net |
| Copper(II) 8-quinolinolate | Various metal ions | Chelation | Used as a reference in chelation studies; forms stable complexes. | nih.gov |
| Quinoline-functionalized phenazine (B1670421) derivative (FQ-5) | pH, CO₂, L-Arginine | Fluorescence | Highly sensitive to pH 12/13; Detects L-Arg with a limit of detection of 8.1 × 10⁻⁸ M. | rsc.org |
| 8-Quinolinol-5-sulfonate | Divalent and trivalent metal ions | Potentiometric Titration | Forms stable chelates with a wide range of metal ions including Cu²⁺, Ni²⁺, Zn²⁺, and Fe³⁺. | acs.org |
Use in Corrosion Inhibition and as Process Intensifiers
Research into the specific applications of Quinolin-6(8aH)-one in the fields of corrosion inhibition and process intensification is an emerging area of study. While the broader class of quinoline derivatives has been investigated for these purposes, dedicated research on the singular compound this compound is not extensively documented in publicly available scientific literature.
Corrosion Inhibition:
The potential of quinoline derivatives to act as corrosion inhibitors is generally attributed to the presence of the nitrogen atom with its lone pair of electrons and the planar structure of the quinoline ring. These features are thought to facilitate the adsorption of the molecules onto metal surfaces, forming a protective layer that impedes the corrosive process. For instance, various quinoline derivatives have demonstrated significant inhibition efficiency for mild steel in acidic media. abechem.comresearchgate.netnajah.edunajah.edu Studies on compounds such as 6-benzylquinoline (B11884483) (BQ) and N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) have shown that they can act as mixed-type inhibitors, affecting both anodic and cathodic reactions of the corrosion process. researchgate.netbiointerfaceresearch.com The adsorption of these derivatives often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. abechem.comresearchgate.net
Process Intensifiers:
Process intensification in chemical synthesis aims to develop more efficient, safer, and more sustainable manufacturing processes. This can involve the use of novel catalysts, alternative energy sources, or compounds that can accelerate reaction rates or improve product yields. There is currently no available research to suggest the specific use of this compound as a process intensifier in chemical synthesis or materials science applications.
Data Table:
Due to the lack of specific research on this compound for corrosion inhibition, a data table detailing its performance cannot be generated. For illustrative purposes, the table below presents data for other quinoline derivatives that have been studied as corrosion inhibitors.
| Compound Name | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |
| 5-((3-Propyl-1H-pyrrol-1-yl)methyl)quinolin-8-ol (PPMQ) | Carbon Steel | 1 M HCl | 10⁻² M | 95.58 | abechem.com |
| 6-benzylquinoline (BQ) | Mild Steel | 1 M HCl | - | - | researchgate.net |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1 M HCl | 500 ppm | 93.4 | biointerfaceresearch.com |
| 5-(azidomethyl)quinolin-8-ol (8QN3) | Mild Steel | 1 M HCl | 5×10⁻³ M | 90 | najah.edu |
| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) | Mild Steel | 1 M HCl | 10⁻³ M | 96 | najah.edu |
Table 1. Corrosion inhibition data for various quinoline derivatives. Note: Data for this compound is not available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
